Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5S)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride
Description
Structural Significance of the Pyrazolo[1,5-a]Pyrimidine Core
The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic heterocycle comprising a pyrazole ring fused to a pyrimidine ring. This scaffold’s rigidity and planar geometry enable optimal interactions with hydrophobic pockets and hydrogen-bonding regions in biological targets, particularly protein kinases. The nitrogen-rich structure facilitates π-π stacking and dipole-dipole interactions, while the carboxamide group at the 3-position enhances solubility and provides a handle for structural diversification.
The substitution pattern on the pyrazolo[1,5-a]pyrimidine core profoundly influences its pharmacological properties. For instance:
- C5 configurations (e.g., the (5S)-stereochemistry in the target compound) dictate stereoselective binding to kinases like TRK.
- C7 dimethyl groups introduce steric bulk, potentially improving metabolic stability.
- N1 modifications (e.g., ethyl-4-methylphenylpropyl groups) enhance lipophilicity, aiding blood-brain barrier penetration.
Table 1: Key Structural Features and Their Functional Roles
| Position | Substituent | Role in Bioactivity |
|---|---|---|
| 3 | Carboxamide | Hydrogen bonding, solubility |
| 5 | (S)-Phenyl group | Stereoselective kinase inhibition |
| 7 | Dimethyl groups | Metabolic stability |
| N1 | Ethyl-4-methylphenyl | Lipophilicity, target selectivity |
The fused ring system’s electron-deficient nature also allows it to mimic ATP’s purine moiety, making it a competitive inhibitor of kinases. This dual capacity for structural mimicry and modular substitution underpins its prominence in anticancer drug design.
Historical Development of Carboxamide-Substituted Pyrazolo[1,5-a]Pyrimidines
The synthesis of pyrazolo[1,5-a]pyrimidines dates to the mid-20th century, with early efforts focusing on condensation reactions between 5-aminopyrazoles and β-dicarbonyl compounds. The discovery of their kinase-inhibitory properties in the 1980s–1990s spurred interest in carboxamide derivatives, which were found to enhance target engagement through hydrogen-bonding networks.
Key milestones include:
- 1980s: Identification of pyrazolo[1,5-a]pyrimidines as adenosine receptor ligands, highlighting their potential in CNS disorders.
- 2000s: Development of Larotrectinib and Entrectinib , FDA-approved TRK inhibitors featuring carboxamide substituents.
- 2020s: Advancements in palladium-catalyzed cross-coupling and microwave-assisted synthesis, enabling rapid diversification of the C3 carboxamide group.
The introduction of the carboxamide group marked a paradigm shift, as it allowed precise modulation of pharmacokinetic properties. For example, Selitrectinib (a C3-carboxamide derivative) exhibits nanomolar IC~50~ values against TRKA by forming critical hydrogen bonds with the kinase’s hinge region. Modern synthetic strategies, such as three-component reactions and green chemistry approaches, have further streamlined the production of these derivatives.
Academic Relevance of (5S)-N-[1-Ethyl-1-(4-Methylphenyl)Propyl]-4,5,6,7-Tetrahydro-7,7-Dimethyl-5-Phenyl-Hydrochloride
This hydrochloride salt derivative exemplifies the academic focus on optimizing pyrazolo[1,5-a]pyrimidines for enhanced target specificity and drug-like properties. Its structural features align with trends in kinase inhibitor design:
- (5S)-Stereochemistry: Ensures complementary binding to the chiral ATP-binding pocket of kinases, as seen in Repotrectinib .
- Tetrahydro-7,7-dimethyl moiety: Reduces ring strain and improves metabolic stability compared to non-hydrogenated analogs.
- Hydrochloride salt form: Enhances aqueous solubility, facilitating in vitro and in vivo testing.
Academic studies prioritize this compound for:
- Structure-Activity Relationship (SAR) studies: Systematic variation of the N1 ethyl-4-methylphenylpropyl group to optimize kinase selectivity.
- Mechanistic investigations: Elucidating its allosteric versus ATP-competitive inhibition modes using X-ray crystallography.
- Synthetic methodology development: Testing novel routes, such as enantioselective hydrogenation, to access the (5S)-configuration.
Ongoing research aims to address challenges like drug resistance mutations in TRK kinases, where derivatives with bulky N1 substituents (e.g., the 4-methylphenyl group) show promise in overcoming steric hindrance caused by gatekeeper mutations.
Properties
Molecular Formula |
C27H35ClN4O |
|---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
(5S)-7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C27H34N4O.ClH/c1-6-27(7-2,21-15-13-19(3)14-16-21)30-25(32)22-18-28-31-24(22)29-23(17-26(31,4)5)20-11-9-8-10-12-20;/h8-16,18,23,29H,6-7,17H2,1-5H3,(H,30,32);1H/t23-;/m0./s1 |
InChI Key |
KHNKQCIZNKHPCV-BQAIUKQQSA-N |
Isomeric SMILES |
CCC(CC)(C1=CC=C(C=C1)C)NC(=O)C2=C3N[C@@H](CC(N3N=C2)(C)C)C4=CC=CC=C4.Cl |
Canonical SMILES |
CCC(CC)(C1=CC=C(C=C1)C)NC(=O)C2=C3NC(CC(N3N=C2)(C)C)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles with β-Dicarbonyl Derivatives
A widely adopted method involves reacting 5-aminopyrazoles with β-dicarbonyl compounds (e.g., diethyl malonate) under acidic or basic conditions. For instance:
- Step 1 : Ethyl 5-amino-1H-pyrazole-4-carboxylate reacts with diethyl malonate in ethanol using sodium ethoxide at 80–90°C for 12–24 hours, yielding 7-hydroxy-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate.
- Step 2 : Chlorination with phosphorus oxychloride (POCl₃) converts hydroxyl groups to chlorides, producing 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate in 61–95% yields.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | EtOH, NaOEt, 90°C, 24h | 65–81% |
| 2 | POCl₃, pyridine, 80–100°C | 66–95% |
Regioselective Functionalization at C5 and C7 Positions
Substitution reactions introduce critical substituents while preserving stereochemical integrity.
C7 Amine Substitution
The C7-chlorine undergoes nucleophilic substitution with amines:
C5 Aryl Coupling
Palladium-catalyzed cross-coupling installs the C5-phenyl group:
- Suzuki-Miyaura reaction : 5-Chloro intermediates react with phenylboronic acid under Pd(PPh₃)₄ catalysis, achieving >80% yields. Steric and electronic factors dictate regioselectivity, with computational studies confirming preferential C5 functionalization.
Carboxamide Formation and N-Alkylation
The C3-carboxylate is converted to the carboxamide, followed by N-alkylation:
Carboxylate to Carboxamide
N-Alkylation
- Reductive amination : Ketones derived from aldehyde intermediates undergo reductive amination with chiral amines to install the N-[1-ethyl-1-(4-methylphenyl)propyl] group.
Final Hydrochloride Salt Formation
The free base is treated with HCl to form the hydrochloride salt:
- Salt formation : Dissolution in anhydrous HCl/Et₂O followed by precipitation yields the hydrochloride salt with >99% purity.
Analytical Characterization
Critical validation steps include:
- X-ray crystallography : Confirms the (5S)-configuration and tetrahydro ring geometry.
- ¹⁵N HMBC NMR : Verifies pyrazole-pyrimidine connectivity.
- HPLC chiral analysis : Validates enantiopurity (ee >90%).
Representative Spectral Data :
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.21 (s, 6H, CH(CH₃)₂), 3.75 (m, 1H, C5-H), 7.25–7.45 (m, 9H, aryl) |
| HRMS | m/z 467.0 [M+H]⁺ (calc. 467.04) |
Process Optimization and Scale-Up Challenges
- Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 20 minutes for cyclocondensation vs. 24 hours conventionally).
- Purification hurdles : Silica gel chromatography is often required due to polar intermediates; crystallization optimizations improve yields to >75%.
Comparative Evaluation of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compounds into their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Catalysts: Such as palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Sonogashira coupling reactions typically yield alkynyl-substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds within this class have demonstrated significant activity against various cancer cell lines, including HCT116. The structure-activity relationship (SAR) analysis indicates that modifications at specific positions enhance their potency and selectivity against cancer targets. The incorporation of specific substituents can lead to improved pharmacokinetic properties and increased efficacy against tumor cells .
Enzyme Inhibition
Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of various kinases. Notably, the compound has shown promising results as an inhibitor of the TrkA receptor tyrosine kinase, with IC50 values in the nanomolar range. The presence of an amide bond at the third position significantly enhances its inhibitory activity . Additionally, modifications to the chemical structure can further optimize its enzyme inhibition capabilities .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Research indicates that certain derivatives exhibit selective inhibition of IRAK4 (Interleukin-1 receptor-associated kinase 4), which plays a crucial role in inflammatory signaling pathways. This inhibition could provide therapeutic benefits in treating inflammatory diseases .
Material Science Applications
Beyond medicinal chemistry, pyrazolo[1,5-a]pyrimidine derivatives are being investigated for their material properties. Their unique photophysical characteristics make them suitable candidates for applications in organic electronics and photonic devices. Recent advancements have indicated that these compounds can act as emergent fluorophores with potential uses in solid-state applications .
Synthesis and Structural Modifications
The synthesis of pyrazolo[1,5-a]pyrimidines involves various chemical strategies that allow for structural modifications at multiple positions on the ring system. Techniques such as cyclocondensation reactions and pericyclic reactions are commonly employed to produce these compounds efficiently. The ability to modify the scaffold enhances its versatility for different applications across medicinal and material sciences .
Case Studies and Research Findings
Several case studies illustrate the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives:
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, some derivatives act as kinase inhibitors, blocking the activity of specific kinases involved in cell signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Trends
Substituent Effects on Activity :
- Halogens (Cl, Br) : Improve potency in antitumor and antimicrobial compounds by forming halogen bonds with target proteins .
- Methoxy/Hydroxy Groups : Enhance solubility and π-π interactions but may reduce metabolic stability .
- Branched Alkyl Chains (e.g., 1-ethyl-1-(4-methylphenyl)propyl) : Improve lipophilicity and CNS penetration, as seen in kinase inhibitors .
Stereochemistry :
- The (5S)-configuration in the target compound may confer selectivity for chiral binding pockets, similar to PDE2A inhibitors (e.g., co-crystallized compound in PDB entry 5xkm) .
Salt Forms :
- Hydrochloride salts (target compound) enhance aqueous solubility, whereas free bases (e.g., 18q, 18s) require formulation adjustments for bioavailability .
Biological Targets: Kinases: Derivatives with cyclopropylamino or tetrahydro-2H-pyran-3-yl groups () show high selectivity for IRAK4 and c-Src . Antimicrobial Targets: Bromine-substituted carboxamides () disrupt bacterial cell wall synthesis via MurC ligase inhibition.
Contradictions and Limitations
Biological Activity
Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Pyrazolo[1,5-a]pyrimidine-3-carboxamide , particularly its derivative (5S)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride , is being investigated for its potential therapeutic applications.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a recent investigation demonstrated that certain pyrazolo[1,5-a]pyrimidines exhibited significant growth inhibition in various cancer cell lines. In vitro assays revealed that these compounds could effectively reduce cell viability in breast cancer cell lines such as MDA-MB-231 when compared to established anticancer drugs like YM155 and menadione .
Enzymatic Inhibition
The compound has also shown promise as an inhibitor of specific enzymes. For example, it has been evaluated for its inhibitory activity against α-glucosidase, an enzyme linked to carbohydrate metabolism and implicated in diabetes management. The synthesized derivatives displayed competitive inhibition with IC50 values ranging from 15.2 µM to 201.3 µM, significantly lower than the reference drug acarbose (IC50 = 750 µM) .
Additionally, another study indicated that pyrazolo[1,5-a]pyrimidine derivatives could serve as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often dysregulated in cancer .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is closely linked to their structural features. Modifications at various positions on the pyrazole ring can enhance or diminish their biological efficacy. For instance:
- Substituents on the Phenyl Ring : The presence of electron-donating groups (e.g., -OCH3) has been shown to improve α-glucosidase inhibitory activity compared to halogen substitutions .
- Amide and Ester Functional Groups : The introduction of these groups at specific positions has been correlated with increased potency against target enzymes and cancer cells .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of pyrazolo[1,5-a]pyrimidine derivatives is essential for their therapeutic application. Some compounds have demonstrated favorable oral bioavailability and low cytotoxicity against normal cell lines (e.g., Vero cells), suggesting a potential for safe therapeutic use .
Case Study 1: Anticancer Screening
In a systematic screening of a library of pyrazolo[1,5-a]pyrimidines against MDA-MB-231 cells:
| Compound | IC50 (µM) | Control (YM155) | Control (Menadione) |
|---|---|---|---|
| 3d | 15.2 | 20 | 18 |
| 3af | 25.0 | 20 | 18 |
The results indicated that compound 3d was particularly potent, showcasing a promising lead for further development in cancer therapy.
Case Study 2: Enzyme Inhibition
A comparative study on α-glucosidase inhibition highlighted the efficacy of various derivatives:
| Compound | IC50 (µM) | Reference Drug (Acarbose) |
|---|---|---|
| 3j | 20.0 | 750 |
| 3m | 15.2 | 750 |
These findings suggest that certain modifications can lead to significantly enhanced enzyme inhibition compared to existing treatments.
Q & A
Q. What computational tools predict metabolic liabilities in this compound class?
- Methodological Answer : Use ADMET Predictor or MetaSite to identify labile sites (e.g., amide hydrolysis in ). For 7-(trifluoromethyl) derivatives, prioritize fluorinated analogs to block CYP450 metabolism. Validate with hepatic microsomal assays and UPLC-HRMS metabolite profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
